Acetic acid;hexadeca-11,13-dien-1-ol
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Overview
Description
Acetic acid;hexadeca-11,13-dien-1-ol, also known as 11Z,13Z-Hexadecadienolacetat, is an organic compound with the molecular formula C18H34O3 and a molecular weight of 298.46100 g/mol . This compound is characterized by the presence of an acetic acid group and a hexadecadienol moiety, which includes two double bonds at positions 11 and 13.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexadeca-11,13-dien-1-ol typically involves the esterification of hexadeca-11,13-dien-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hexadeca-11,13-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The double bonds in the hexadecadienol moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetic acid group under basic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Hexadeca-11,13-dien-1-ol.
Substitution: Various substituted hexadecadienol derivatives.
Scientific Research Applications
Acetic acid;hexadeca-11,13-dien-1-ol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;hexadeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;hexadeca-10,12,14-trien-1-ol: Similar structure but with three double bonds at positions 10, 12, and 14.
Acetic acid;tetradeca-11,13-dien-1-ol: Similar structure but with a shorter carbon chain (14 carbons) and double bonds at positions 11 and 13.
Uniqueness
Acetic acid;hexadeca-11,13-dien-1-ol is unique due to its specific double bond positions and the combination of an acetic acid group with a hexadecadienol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H34O3 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
acetic acid;hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h3-6,17H,2,7-16H2,1H3;1H3,(H,3,4) |
InChI Key |
GCDPHMYXIBYOGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
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